molecular formula C16H15NO2S B3032149 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole CAS No. 116325-48-5

2,3-dimethyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3032149
CAS No.: 116325-48-5
M. Wt: 285.4 g/mol
InChI Key: NSLVZBMKOXAWIY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The phenylsulfonyl group attached to the indole ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole typically involves the reaction of 2,3-dimethylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indole ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the indole ring and the phenylsulfonyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-13(2)17(16-11-7-6-10-15(12)16)20(18,19)14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVZBMKOXAWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293403
Record name 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116325-48-5
Record name 2,3-dimethyl-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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